- Cobalt catalyzed carbonylation of unactivated C(sp3)-H bondsChemical Science, 2017, 8(3), 2431-2435,
Cas no 93748-19-7 (2-(4-Fluorophenyl)-2-methylpropanoic acid)

93748-19-7 structure
Nom du produit:2-(4-Fluorophenyl)-2-methylpropanoic acid
Numéro CAS:93748-19-7
Le MF:C10H11FO2
Mégawatts:182.191546678543
CID:1057385
2-(4-Fluorophenyl)-2-methylpropanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(4-Fluorophenyl)-2-methylpropanoic acid
- 2-(4-Fluorophenyl)-2-methylpropionic acid
- 4-Fluoro-α,α-dimethylbenzeneacetic acid (ACI)
-
- Piscine à noyau: 1S/C10H11FO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13)
- La clé Inchi: IOSAIRIBZLAABD-UHFFFAOYSA-N
- Sourire: O=C(C(C)(C)C1C=CC(F)=CC=1)O
Propriétés calculées
- Qualité précise: 182.07400
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 2
Propriétés expérimentales
- Dense: 1.175±0.06 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 268.8±15.0 ºC (760 Torr),
- Point d'éclair: 116.3±20.4 ºC,
- Solubilité: Très légèrement soluble (0,55 G / l) (25 ºC),
- Le PSA: 37.30000
- Le LogP: 2.18790
2-(4-Fluorophenyl)-2-methylpropanoic acid Informations de sécurité
- Niveau de danger:IRRITANT
2-(4-Fluorophenyl)-2-methylpropanoic acid Données douanières
- Code HS:2916399090
- Données douanières:
Code douanier chinois:
2916399090Résumé:
2916399090 autres acides carboxyliques monobasiques aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, acrylique \ Acrylate ou ester doit être clairement emballé
Résumé:
2916399090 autres acides carboxyliques monobasiques aromatiques et leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
2-(4-Fluorophenyl)-2-methylpropanoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-68812-2.5g |
2-(4-fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95.0% | 2.5g |
$295.0 | 2025-03-21 | |
Enamine | EN300-68812-0.1g |
2-(4-fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
Enamine | EN300-68812-10.0g |
2-(4-fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95.0% | 10.0g |
$900.0 | 2025-03-21 | |
Apollo Scientific | PC902103-1g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 98% | 1g |
£173.00 | 2025-02-22 | |
Alichem | A019116880-10g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95% | 10g |
$872.10 | 2023-08-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93117-5G |
2-(4-fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95% | 5g |
¥ 3,755.00 | 2023-04-12 | |
Aaron | AR006266-1g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 97% | 1g |
$183.00 | 2025-01-23 | |
Aaron | AR006266-250mg |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 97% | 250mg |
$94.00 | 2025-01-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165108-10g |
2-(4-Fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 97% | 10g |
¥8392.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93117-250mg |
2-(4-fluorophenyl)-2-methylpropanoic acid |
93748-19-7 | 95% | 250mg |
¥533.0 | 2024-04-16 |
2-(4-Fluorophenyl)-2-methylpropanoic acid Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 24 h, 95 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Référence
- Preparation of aryl-substituted acetamide and pyrrolidin-2-one derivatives for the treatment of seizures, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Ethylene glycol , Water ; rt; 48 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Référence
- Palladium(II)-Catalyzed Directed Trifluoromethylthiolation of Unactivated C(sp3)-H BondsJournal of Organic Chemistry, 2015, 80(8), 4204-4212,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Référence
- Triazolopyridine ethers as potent, orally active mGlu2 positive allosteric modulators for treating schizophreniaBioorganic & Medicinal Chemistry, 2017, 25(2), 496-513,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; 16 h, reflux
Référence
- Preparation of triazolopyridine ether derivatives useful in treatment of neurological and psychiatric disorders, World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
Référence
- Amide derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and used in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 overnight, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Référence
- Migrative Carbofluorination of Saturated Amides Enabled by Pd-Based Dyotropic RearrangementJournal of the American Chemical Society, 2022, 144(31), 14047-14052,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Référence
- Method for preparing α-(4-substituted-phenyl)isobutyric acid, China, , ,
Synthetic Routes 9
Conditions de réaction
Référence
- Substituent effect on the acetolysis of neophyl p-bromobenzenesulfonatesMemoirs of the Faculty of Science, 1984, 14(2), 319-32,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; overnight, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3
Référence
- Preparation of aminosulfonyl-N-thiadiazolylbenzamide for use as IL-8 receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 4 h, reflux; reflux → rt
Référence
- Naphthalenone compounds exhibiting prolyl hydroxylase inhibitory activity, compositions, preparation and uses thereof, World Intellectual Property Organization, , ,
2-(4-Fluorophenyl)-2-methylpropanoic acid Raw materials
- 3-Bromo-2,2-dimethylpropyl 4-fluoro-α,α-dimethylbenzeneacetate
- ethyl 2-(4-fluorophenyl)-2-methylpropanoate
- 2-(4-Fluorophenyl)-2-methylpropanenitrile
- Methyl 2-(4-fluorophenyl)-2-methylpropanoate
- 4-Fluorophenylacetic acid
- Methyl 2-(4-fluorophenyl)acetate
2-(4-Fluorophenyl)-2-methylpropanoic acid Preparation Products
2-(4-Fluorophenyl)-2-methylpropanoic acid Littérature connexe
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:93748-19-7)2-(4-Fluorophenyl)-2-methylpropanoic acid

Pureté:99%/99%
Quantité:1g/5g
Prix ($):172.0/421.0